molecular formula C18H16F3NO B1325710 3'-Azetidinomethyl-2-trifluoromethylbenzophenone CAS No. 898771-91-0

3'-Azetidinomethyl-2-trifluoromethylbenzophenone

Cat. No.: B1325710
CAS No.: 898771-91-0
M. Wt: 319.3 g/mol
InChI Key: NHQILARDKWHDQW-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2-trifluoromethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring and a trifluoromethyl group attached to the benzophenone core. This compound is a white crystalline solid and is commonly used in various fields including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core, followed by the introduction of the azetidine ring and the trifluoromethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Synthesis of the benzophenone core through Friedel-Crafts acylation.

    Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.

    Step 3: Formation of the azetidine ring through cyclization reactions involving appropriate precursors.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3’-Azetidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

3’-Azetidinomethyl-2-trifluoromethylbenzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3’-Azetidinomethyl-2-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:

  • 3’-Azetidinomethyl-3’-trifluoromethylbenzophenone
  • 2’-Azetidinomethyl-2’-trifluoromethylbenzophenone

These compounds share similar structural features but differ in the position of the azetidine ring and trifluoromethyl group. The unique positioning in 3’-Azetidinomethyl-2-trifluoromethylbenzophenone contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-2-1-7-15(16)17(23)14-6-3-5-13(11-14)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQILARDKWHDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643267
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-91-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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